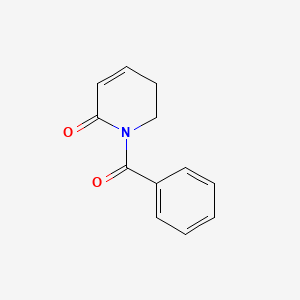![molecular formula C14H18ClN3O2 B13030042 Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate](/img/structure/B13030042.png)
Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate is a complex organic compound that belongs to the class of pyridopyrimidines This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyrido[4,3-D]pyrimidine core, and a methyl ester group
Vorbereitungsmethoden
The synthesis of Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate involves several steps. One common synthetic route includes the following steps:
Formation of the pyrido[4,3-D]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of microwave irradiation in the presence of solvents like DMF and HOAc.
Introduction of the chloro group: Chlorination is typically achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the cyclopropane ring: This step involves the reaction of the pyrido[4,3-D]pyrimidine intermediate with cyclopropane derivatives under specific conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)ethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: This compound has a similar pyrido[4,3-D]pyrimidine core but differs in the substituents attached to the core.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride: This compound shares a similar core structure but lacks the cyclopropane ring and methyl ester group.
2-methyl-4-oxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylic acid tert-butyl ester: This compound has a similar core but different functional groups attached.
Eigenschaften
Molekularformel |
C14H18ClN3O2 |
|---|---|
Molekulargewicht |
295.76 g/mol |
IUPAC-Name |
methyl 1-[2-(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18ClN3O2/c1-20-12(19)14(3-4-14)5-7-18-6-2-11-10(9-18)8-16-13(15)17-11/h8H,2-7,9H2,1H3 |
InChI-Schlüssel |
BBTQTFLPEGURDE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)CCN2CCC3=NC(=NC=C3C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



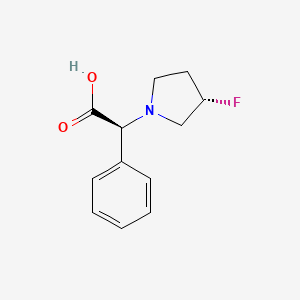
![tert-butylN-[4-(cyanomethyl)-4-hydroxycyclohexyl]carbamate](/img/structure/B13029978.png)
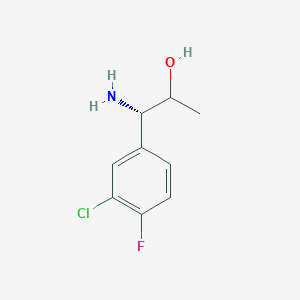
![6-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13029984.png)

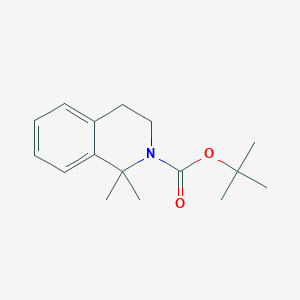
![2-[2-(Trifluoromethyl)-1,3-thiazol-5-YL]ethanamine](/img/structure/B13029998.png)
![tert-butyl(7R,8S)-7,8-difluoro-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13030002.png)
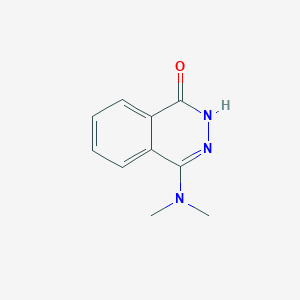
![7-fluoro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13030030.png)
